molecular formula C18H19BrN2O2 B269437 2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide

2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide

Katalognummer B269437
Molekulargewicht: 375.3 g/mol
InChI-Schlüssel: HGZUHRZPRZTOPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide, also known as BDB, is a chemical compound that has been widely used in scientific research for its pharmacological effects. This compound belongs to the class of benzamides and has been studied for its potential therapeutic applications in various diseases.

Wirkmechanismus

The exact mechanism of action of 2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide is not fully understood. However, it is believed to act by modulating the activity of GABA receptors in the brain, which are involved in the regulation of neuronal excitability and inhibition. 2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been shown to exert a number of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain. 2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has also been shown to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, which is known to have anxiolytic and anticonvulsant effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide in lab experiments is its potent pharmacological effects and its ability to target specific receptors in the brain. However, one limitation of using 2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide is its relatively short half-life, which may limit its therapeutic potential. Additionally, the exact mechanism of action of 2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide is not fully understood, which may make it difficult to optimize its therapeutic potential.

Zukünftige Richtungen

There are several potential future directions for the study of 2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide. One area of interest is the development of novel analogs of 2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the investigation of the potential therapeutic applications of 2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide in neurological disorders such as epilepsy and anxiety disorders. Finally, further research is needed to elucidate the exact mechanism of action of 2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide and its potential interactions with other drugs and neurotransmitters.

Synthesemethoden

The synthesis of 2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide involves the reaction of 4-[(diethylamino)carbonyl]benzoic acid with 2-bromoaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure 2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide.

Wissenschaftliche Forschungsanwendungen

2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has been extensively studied for its pharmacological properties and therapeutic potential. It has been found to exhibit significant anti-inflammatory and analgesic effects in animal models. 2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide has also been shown to possess anticonvulsant and anxiolytic properties, making it a potential candidate for the treatment of neurological disorders.

Eigenschaften

Produktname

2-bromo-N-{4-[(diethylamino)carbonyl]phenyl}benzamide

Molekularformel

C18H19BrN2O2

Molekulargewicht

375.3 g/mol

IUPAC-Name

2-bromo-N-[4-(diethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O2/c1-3-21(4-2)18(23)13-9-11-14(12-10-13)20-17(22)15-7-5-6-8-16(15)19/h5-12H,3-4H2,1-2H3,(H,20,22)

InChI-Schlüssel

HGZUHRZPRZTOPD-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Kanonische SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.